molecular formula C₄₂H₅₆N₄O₇S₂ B1663809 Cenicriviroc mesylate CAS No. 497223-28-6

Cenicriviroc mesylate

Cat. No. B1663809
M. Wt: 793.1 g/mol
InChI Key: IXPBPUPDRDCRSY-YLZLUMLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenicriviroc mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) in phase 2b development as an entry inhibitor for HIV-1 infection treatment . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile . It also inhibits both HIV-1 and HIV-2, and displays potent anti-inflammatory and anti-infective activity .


Molecular Structure Analysis

Cenicriviroc mesylate has a molecular formula of C42H56N4O7S2 . It belongs to the class of organic compounds known as benzazocines . These are organic compounds containing the benzazocine ring system, which consists of a benzene ring bound to an azocine ring .


Physical And Chemical Properties Analysis

Cenicriviroc mesylate has a molecular weight of 793.1 g/mol . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile .

Scientific Research Applications

HIV Treatment

Cenicriviroc mesylate (CVC) has been extensively studied for its role in HIV treatment. It is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2), and has shown promise as an entry inhibitor for HIV-1 infection treatment (Menning & Dalziel, 2013). Further studies have demonstrated CVC's efficacy in blocking HIV entry, comparing its effects to other treatments such as maraviroc and efavirenz (Kramer et al., 2014), (Kuwata et al., 2015).

Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis

CVC has also been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study showed that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020). Another study highlighted that CVC could be effective in treating NASH with liver fibrosis, showing improvement in fibrosis in patients treated with CVC compared to placebo (Friedman et al., 2018).

Potential COVID-19 Treatment

Recent research has indicated that CVC may have inhibitory effects on the replication of SARS-CoV-2, the causative agent of COVID-19. This study highlights the potential of CVC in treating COVID-19 due to its anti-inflammatory and immunomodulatory effects (Okamoto et al., 2020).

Pharmacokinetics and Safety in Specific PopulationsCenicriviroc's pharmacokinetics and safety have been evaluated in populations with hepatic impairment. A study found that cenicriviroc exposures were increased in participants with moderate hepatic impairment, but not with mild hepatic impairment, and was well tolerated in these populations (Lefebvre et al., 2016).

Effect on Monocyte Migration and Cardiovascular Diseases

CVC's impact on monocyte migration and its potential role in cardiovascular diseases (CVD) was studied, revealing its ability to inhibit monocyte trans-endothelial migration more effectively than single chemokine receptor blockade. This effect may be mediated via disruption of monocyte-endothelial tethering through reduced E-selectin expression, suggesting CVC's potential in reducing detrimental monocyte trafficking (D’Antoni et al., 2018).

Cenicriviroc in Treating HIV-2

Cenicriviroc has also demonstrated in vitro activity against HIV-2 R5-tropic strains, suggesting its potential as a treatment option for HIV-2, which has a limited therapeutic arsenal (Visseaux et al., 2015).

Safety And Hazards

Most adverse events reported in studies were mild to moderate in severity. The most frequent events were rash, fatigue, and dizziness .

Future Directions

Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .

properties

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenicriviroc mesylate

CAS RN

497223-28-6
Record name Cenicriviroc mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENICRIVIROC MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide (100 mg) in ethyl acetate (4 ml) was added dropwise a solution of methanesulfonic acid (9.31 μl) in ethyl acetate (2 ml) with vigorous stirring, after which the mixture was stirred under light shielding overnight. The precipitated crystals were filtered, and further washed with ethyl acetate (5 ml), followed by drying under reduced pressure. The resulting crystals were recrystallized from 2-butanone (4 ml) to give (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate (88.4 mg) as yellow crystals (Compound 14).
Name
(−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
9.31 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
(−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc mesylate
Reactant of Route 2
Reactant of Route 2
Cenicriviroc mesylate
Reactant of Route 3
Reactant of Route 3
Cenicriviroc mesylate
Reactant of Route 4
Reactant of Route 4
Cenicriviroc mesylate
Reactant of Route 5
Cenicriviroc mesylate
Reactant of Route 6
Reactant of Route 6
Cenicriviroc mesylate

Citations

For This Compound
40
Citations
C Reviriego - Drugs of the Future, 2011 - access.portico.org
The prognosis for patients suffering from HIV-1 infection has improved since the introduction of highly active antiretroviral therapy. However, as the emergence of multidrug-resistant …
Number of citations: 2 access.portico.org
MM Menning, SM Dalziel - Molecular pharmaceutics, 2013 - ACS Publications
Cenicriviroc mesylate (CVC) is a potent dual antagonist of CC chemokine receptor type 5 (CCR5) and CC chemokine receptor type 2 (CCR2) in phase 2b development as an entry …
Number of citations: 23 pubs.acs.org
Z Temesgen - Drugs of the Future, 2010 - access.portico.org
… and tolerability of cenicriviroc mesylate were evaluated in a … 25, 50 or 75 mg cenicriviroc mesylate or placebo for 10 days. … doses of 100 and 150 mg once daily of cenicriviroc mesylate. …
Number of citations: 4 access.portico.org
Z Temesgen - Drugs of the Future, 2010 - access.portico.org
… Cenicriviroc mesylate (TBR-652) Cenicriviroc mesylate is an investigational chemokine receptor CCR5 antagonist that also has activity against CCR2. CCR2 is a chemokine receptor …
Number of citations: 1 access.portico.org
M pH Modification - 2013 - pdfs.semanticscholar.org
… and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compoun … Formulation and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compound …
Number of citations: 0 pdfs.semanticscholar.org
OM Klibanov, SH Williams, CA Iler - Curr Opin Investig Drugs, 2010 - researchgate.net
… with WO-03014105), stable oral microemulsion formulations of the mesylate salt (WO-2005089714), oral oil-based formulations with an elevated content of cenicriviroc mesylate (WO-…
Number of citations: 65 www.researchgate.net
E Lefebvre, G Moyle, R Reshef, LP Richman… - PloS one, 2016 - journals.plos.org
… CVC is cenicriviroc mesylate, provided by Tobira Therapeutics, Inc., USA. The vehicle control used in all in vivo studies was 0.5% [w/v] methylcellulose + 1% Tween ® -80 (pH ~1.3). …
Number of citations: 313 journals.plos.org
E Lefebvre, M Gottwald, K Lasseter… - Clinical and …, 2016 - Wiley Online Library
Cenicriviroc, a dual CCR2/CCR5 antagonist, is being evaluated for treatment of nonalcoholic steatohepatitis and liver fibrosis (CENTAUR; NCT02217475). As it is metabolized by the …
Number of citations: 64 ascpt.onlinelibrary.wiley.com
B Searle - Drugs of the Future, 2013 - access.portico.org
… A brief summary of the viral entry inhibitor cenicriviroc mesylate, a dual chemokine CCR5/CCR2 antagonist, was also presented. A … Cenicriviroc mesylate …
Number of citations: 2 access.portico.org
S Friedman, A Sanyal, Z Goodman, E Lefebvre… - Contemporary clinical …, 2016 - Elsevier
Background Non-alcoholic steatohepatitis (NASH) is often accompanied by liver fibrosis, which can progress to cirrhosis; CC chemokine receptors type 2 and 5 (CCR2/CCR5), which …
Number of citations: 224 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.